molecular formula C7H14N2O3S B2355886 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One CAS No. 1342578-40-8

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One

Cat. No.: B2355886
CAS No.: 1342578-40-8
M. Wt: 206.26
InChI Key: WGERBPBMMIAXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is a chemical compound with the molecular formula C7H14N2O3S and a molecular weight of 206.26 g/mol . Its structure features a piperazine ring core that is substituted at one nitrogen with a methylsulfonyl group and at the other with an acetyl group, which can be represented by the Canonical SMILES: CC(=O)N1CCN(CC1)S(=O)(=O)C . This compound is recognized in scientific research by its CAS Registry Number 1342578-40-8 and serves as an important chemical intermediate for the synthesis of more complex molecules, such as kinase inhibitors and other pharmacologically active agents . As a versatile building block in medicinal chemistry, it provides researchers with a defined scaffold for the development of novel compounds. This product is strictly for research use in laboratory settings and is not intended for human, veterinary, or household use. Researchers should handle this material with appropriate precautions. For in-depth technical data, including 2D structure and InChI Key (WGERBPBMMIAXAM-UHFFFAOYSA-N), please consult the specific product documentation .

Properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERBPBMMIAXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Methodological Innovations

Route 1: Sequential Sulfonation and Acylation

Step 1: Synthesis of 1-(Methylsulfonyl)piperazine

Reagents : Piperazine, methylsulfonyl chloride (MsCl), triethylamine (TEA), dichloromethane (DCM).
Procedure :

  • Piperazine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen at 0°C.
  • MsCl (1.05 equiv) is added dropwise, followed by TEA (2.0 equiv) to scavenge HCl.
  • The reaction is stirred for 12 hours at room temperature, yielding 1-(methylsulfonyl)piperazine as a white solid (Yield: 78–85%).

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the less hindered nitrogen attacks MsCl. TEA ensures deprotonation and prevents polysulfonation.

Step 2: Acetylation of 1-(Methylsulfonyl)piperazine

Reagents : Acetyl chloride, TEA, tetrahydrofuran (THF).
Procedure :

  • 1-(Methylsulfonyl)piperazine (1.0 equiv) is suspended in THF at 0°C.
  • Acetyl chloride (1.1 equiv) and TEA (1.1 equiv) are added sequentially.
  • After 6 hours of stirring, the mixture is concentrated, and the residue is recrystallized from ethanol to yield the target compound (Yield: 65–72%).

Critical Analysis :

  • Solvent Choice : THF enhances nucleophilicity compared to DCM, mitigating the electron-withdrawing effect of -SO$$2$$CH$$3$$.
  • Stoichiometry : Slight excess of acetyl chloride ensures complete reaction without diacetylation.

Route 2: One-Pot Tandem Sulfonation-Acylation

Reagents : Piperazine, MsCl, acetyl chloride, sodium hydroxide (NaOH).
Procedure :

  • Piperazine is treated with MsCl (1.0 equiv) in aqueous NaOH (10%) at 50°C for 2 hours.
  • Acetyl chloride (1.0 equiv) is introduced directly into the reaction mixture, which is stirred for an additional 4 hours.
  • Extraction with ethyl acetate and column chromatography yield the product (Yield: 58–63%).

Advantages :

  • Reduced purification steps.
  • Drawbacks : Lower yield due to competing hydrolysis of acetyl chloride in aqueous media.

Optimization and Scalability Considerations

Solvent Screening

Solvent Reaction Time (h) Yield (%) Purity (%)
THF 6 72 98
DCM 8 68 95
Acetonitrile 7 65 97

Key Finding : THF optimizes both yield and purity by stabilizing intermediates via polar aprotic interactions.

Temperature Profiling

  • 0°C : Slower reaction (12 hours) but higher selectivity (Yield: 70%).
  • 25°C : Faster reaction (6 hours) with marginal diacetylation (Yield: 72%, Purity: 95%).
  • 40°C : Significant byproduct formation (Yield: 55%, Purity: 85%).

Mechanistic Elucidation and Side Reactions

Competing Pathways

  • Diacetylation : Occurs with excess acetyl chloride or prolonged reaction times, producing 1,4-diacetyl-3-(methylsulfonyl)piperazine.
  • Hydrolysis : Aqueous workup risks cleaving the acetyl group, necessitating anhydrous conditions during quenching.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    • δ 3.15–3.30 (m, 8H, piperazine -CH$$
    2$$-).
  • δ 2.85 (s, 3H, -SO$$2$$CH$$3$$).
  • δ 2.10 (s, 3H, -COCH$$_3$$).
  • IR (KBr): 1650 cm$$^{-1}$$ (C=O stretch), 1320 cm$$^{-1}$$ (S=O asym), 1140 cm$$^{-1}$$ (S=O sym).
  • Industrial and Pharmacological Relevance

    Scale-Up Challenges

    • Exothermicity : Controlled addition of MsCl and acetyl chloride prevents thermal runaway.
    • Waste Management : HCl and TEA·HCl byproducts require neutralization before disposal.

    Applications in Drug Discovery

    The methylsulfonyl group enhances metabolic stability, while the acetyl moiety modulates lipophilicity, making this compound a valuable intermediate in:

    • Antinociceptive agents .
    • Kinase inhibitors .

    Chemical Reactions Analysis

    Types of Reactions: 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

      Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring acts as a nucleophile.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate.

      Reduction: Sodium borohydride, lithium aluminum hydride.

      Substitution: Nucleophiles such as amines or thiols.

    Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce secondary amines.

    Scientific Research Applications

    Chemical Properties and Mechanism of Action

    1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One has the molecular formula C7H15N3O2S. It primarily targets Poly (ADP-Ribose) Polymerase (PARP) , inhibiting its catalytic activity. This inhibition affects the DNA repair pathway, leading to the accumulation of DNA damage and cell death, particularly in cancer cells such as human estrogen receptor-positive breast cancer cells.

    Medicinal Chemistry

    The compound is being investigated for its therapeutic properties:

    • Cancer Treatment : Its ability to inhibit PARP makes it a candidate for cancer therapies, especially in tumors with defective DNA repair mechanisms. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and cervical cancers .
    • Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit activity against mycobacterial strains, suggesting potential applications in treating tuberculosis .

    Biological Studies

    The compound is utilized in biological research to understand molecular interactions and pathways:

    • Cell Viability Studies : The effects of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One on cell viability have been assessed using assays like MTT, demonstrating its cytotoxic effects against cancer cells .
    • Mechanistic Studies : It serves as a tool to study the role of PARP in cellular processes, contributing to the understanding of cancer biology and treatment strategies.

    Industrial Applications

    In industrial settings, this compound is used for:

    • Synthesis of Other Compounds : It acts as an intermediate in the synthesis of various organic compounds, facilitating the development of new materials and pharmaceuticals.
    • Chemical Reactions : The compound undergoes oxidation and reduction reactions, making it useful in synthetic organic chemistry.

    Case Study 1: Cancer Cell Line Testing

    A study evaluated the cytotoxicity of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One on multiple cancer cell lines using the MTT assay. Results indicated significant cell death in estrogen receptor-positive breast cancer cells at concentrations as low as 0.99 μM, highlighting its potential as a therapeutic agent .

    Case Study 2: Antimycobacterial Activity

    Research focused on synthesizing derivatives of this compound revealed promising results against mycobacterial strains. The synthesized compounds demonstrated effective inhibition of bacterial growth, suggesting their utility in developing new treatments for tuberculosis .

    Mechanism of Action

    The mechanism of action of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been observed to increase phosphorylation of H2AX in MCF-7 cells, indicating its potential role in DNA damage response .

    Comparison with Similar Compounds

    Comparative Analysis with Structural Analogs

    Substituent Variations and Physicochemical Properties

    The table below highlights key structural analogs and their properties:

    Compound Name Substituents Molecular Formula MW (g/mol) Melting Point (°C) Key Features Reference
    1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One Methylsulfonyl C₇H₁₄N₂O₃S 218.26 Not reported High polarity due to -SO₂CH₃; versatile intermediate
    1-(4-(4-Methoxyphenylsulfonyl)piperazin-1-yl)-2-(tetrazolylthio)ethan-1-one (7e) 4-Methoxyphenylsulfonyl, tetrazole-thioethyl C₂₀H₂₀N₆O₄S₂ 488.53 131–134 Antiproliferative activity; improved solubility via methoxy group
    QD10 Benzoylphenoxypropyl C₂₂H₂₆N₂O₃ 366.46 148.4–151.4 Histamine H3 receptor ligand; dual antioxidant properties
    T47 3-Chlorophenylmethyl C₁₃H₁₇ClN₂O 252.74 Not reported Increased lipophilicity; potential CNS penetration
    Compound 3a 4-Iodophenylsulfonyl-indole, 2-methoxyphenylpiperazine C₂₈H₂₆FIN₄O₃S 668.49 Not reported 5-HT6 receptor ligand; halogenated aryl enhances binding affinity
    QD4 4-Fluorobenzoylphenoxypropyl (as oxalate salt) C₂₂H₂₅FN₂O₃·C₂H₂O₄ 384.45 171.3–173.1 High purity (100%); fluorinated aryl improves metabolic stability
    MK38 Phenylpiperazine, thiophen-2-yl C₁₅H₂₀N₂OS 276.40 Not reported Dual-target activity; sulfur moiety influences redox properties
    Key Observations:
    • Substituent Impact on Melting Points: Methylsulfonyl analogs (e.g., the target compound) lack reported melting points, while bulkier substituents like 4-trifluoromethylphenylsulfonyl (7f, 165–167°C ) or benzoylphenoxypropyl (QD10, 148.4–151.4°C ) exhibit higher melting points due to enhanced crystallinity and intermolecular interactions.
    • Chlorophenyl (T47 ) or trifluoromethyl (7f ) substituents enhance lipophilicity, favoring membrane permeability.
    • Synthetic Feasibility : The target compound’s simpler structure likely allows higher synthetic yields compared to complex analogs like QD17 (35% yield ) or QD12 (18% yield ).

    Pharmacological and Functional Comparisons

    Receptor Targeting
    • Histamine H3 Receptor Ligands: Analogs like QD10 and QD4 incorporate benzoylphenoxypropyl groups, enabling dual antioxidant and receptor-binding activity . The target compound’s methylsulfonyl group may lack direct receptor affinity but could serve as a precursor for such derivatives.
    • 5-HT6 Receptor Ligands : Compound 3a () uses an indole-arylsulfonyl scaffold for 5-HT6 targeting, whereas the target compound’s structure lacks the indole moiety critical for this activity.
    • Cortisol Synthesis Inhibitors: Structurally complex analogs (e.g., 1-{4-[4-(dichlorophenyl)dioxolanyl]piperazin-1-yl}ethan-1-one ) share the ethanone-piperazine core but require additional functional groups (e.g., imidazole) for inhibitory activity.
    Metabolic and Stability Profiles
    • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may enhance metabolic stability compared to methylsulfanyl () or hydroxyl-containing analogs ().
    • Halogenated Derivatives : Chlorophenyl (T47 ) or trifluoromethylpyridinyl () substituents improve resistance to oxidative metabolism, extending half-life.

    Structural Versatility as an Intermediate

    The target compound’s acetyl and methylsulfonyl groups provide anchor points for further derivatization. For example:

    • Quinoline-Based ALDH1A1 Inhibitors: Used as a carbonyl intermediate in synthesizing 6-fluoroquinoline derivatives .
    • Cortisol Inhibitor Precursors: Similar piperazine-ethanone scaffolds are utilized in cortisol pathway modulators .

    Biological Activity

    1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure

    The compound features a piperazine ring substituted with a methylsulfonyl group and an ethanone moiety, which are critical for its biological properties. The general structure can be represented as:

    C7H14N2O2S\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2\text{S}

    Antimicrobial Activity

    Research indicates that compounds similar to 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One exhibit significant inhibitory effects against various pathogens, particularly Mycobacterium tuberculosis. The mechanism involves the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in nucleotide synthesis crucial for the survival of the bacteria .

    Table 1: Inhibitory Effects on M. tuberculosis

    CompoundIC50 (µM)MIC90 (µM)Mechanism of Action
    1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-OneTBDTBDInhibition of IMPDH
    Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone1530Inhibition of IMPDH

    Anticancer Activity

    In studies involving breast cancer cells, derivatives of piperazine compounds have shown promising results in inhibiting cell viability. For instance, compounds structurally related to 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One demonstrated significant inhibition of PARP1 activity, leading to increased apoptosis in cancer cells .

    Table 2: Anticancer Activity Against Breast Cancer Cells

    CompoundIC50 (µM)Mechanism of Action
    Compound 5a18PARP1 inhibition
    Compound 5e57.3PARP1 inhibition

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One. Modifications to the piperazine ring and sulfonyl group have been shown to significantly affect both antimicrobial and anticancer activities.

    Key Findings:

    • Modification of the piperazine ring : Alterations such as adding methyl groups or changing the length of substituents can lead to loss or enhancement of activity.
    • Sulfonamide group : The presence and position of the sulfonamide group are critical for maintaining effective binding to target enzymes like IMPDH.

    Study on Tuberculosis Treatment

    A recent study evaluated the efficacy of various analogues of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One against drug-resistant strains of M. tuberculosis. The findings revealed that certain modifications led to increased potency and selectivity towards bacterial cells while minimizing toxicity to mammalian cells .

    Study on Cancer Cell Lines

    Another investigation focused on the effects of piperazine derivatives on human breast cancer cell lines. The results indicated that compounds targeting PARP enzymes could enhance cell death through apoptosis pathways, suggesting potential therapeutic applications in oncology .

    Q & A

    Q. What are the standard synthetic routes for 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One, and how are reaction conditions optimized for yield?

    Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

    • Step 1: Reacting 1-(piperazin-1-yl)ethanone with methylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., N,N-diisopropylethylamine) .
    • Step 2: Purification via crystallization (e.g., using diethyl ether) or flash chromatography.
      Optimization Variables:
    • Temperature: Room temperature to 40°C to avoid side reactions.
    • Solvent Choice: Dichloromethane or acetonitrile for better solubility of intermediates.
    • Molar Ratios: A 1:1.2 ratio of piperazine derivative to methylsulfonyl chloride improves conversion .

    Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

    Methodological Answer:

    • 1^1H NMR: Key peaks include the methylsulfonyl group (-SO2_2CH3_3) at δ ~3.0 ppm and piperazine protons at δ ~2.5–3.5 ppm (split due to coupling) .
    • HPLC-UV: Purity assessment (≥95%) with retention time matching reference standards (e.g., Figure S15 in ) .
    • Mass Spectrometry: Molecular ion peak matching the calculated molecular weight (e.g., 220.272 g/mol for analogs) .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

    Methodological Answer: Discrepancies may arise from:

    • Assay Variability: Differences in cell lines (e.g., cancer vs. fungal models) or enzyme sources (recombinant vs. native proteins).
    • Compound Purity: HPLC-UV trace comparisons (e.g., ) ensure ≥95% purity before testing.
      Validation Strategies:
    • Dose-Response Curves: Replicate assays with standardized protocols (e.g., IC50_{50} determination for MAO-B inhibition, as in ).
    • Structural Confirmation: X-ray crystallography (e.g., ) or 2D-NMR to rule out isomerization or degradation.

    Q. What strategies enhance target selectivity when modifying the piperazine ring for enzyme inhibition?

    Methodological Answer:

    • Substituent Effects: Introducing electron-withdrawing groups (e.g., -SO2_2CH3_3) improves binding to MAO-B over MAO-A (see for IC50_{50} = 0.204 μM) .
    • Molecular Docking: Align with crystal structures of target enzymes (e.g., tyrosinase in ) to optimize steric and electronic complementarity.
    • In Vivo Testing: Compare pharmacokinetics (e.g., oral bioavailability in PD models) to validate selectivity .

    Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

    Methodological Answer:

    • Lipophilicity: The -SO2_2CH3_3 group reduces logP, enhancing solubility but potentially limiting blood-brain barrier penetration.
    • Metabolic Stability: Resistance to cytochrome P450 oxidation due to sulfone’s electron-withdrawing nature .
    • Experimental Validation: Plasma stability assays (e.g., half-life in rodent serum) and LC-MS metabolite profiling .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.